

# DBCO-NHS ester chemical structure and properties

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Compound of Interest		
Compound Name:	DBCO-NHS Ester	
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An In-depth Technical Guide to **DBCO-NHS Ester** for Researchers and Drug Development Professionals

## Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal bifunctional reagent in the field of bioconjugation and chemical biology.[1][2] It serves as a critical linker molecule, enabling the covalent attachment of the dibenzocyclooctyne (DBCO) moiety to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. [1][3] The significance of **DBCO-NHS ester** lies in its central role in copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This reaction's high efficiency, specificity, and biocompatibility have made **DBCO-NHS ester** an invaluable tool for creating complex bioconjugates for applications ranging from targeted drug delivery and antibody-drug conjugates (ADCs) to advanced imaging and diagnostics.

## **Chemical Structure and Properties**

**DBCO-NHS** ester possesses two key functional groups: the DBCO group, a strained alkyne that readily reacts with azides, and the N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines. The short spacer arm between these groups adds minimal mass to the modified molecule.

**Chemical Structure:** 



- Molecular Formula: C23H18N2O5
- IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.0<sup>4</sup>,<sup>9</sup>]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate
- Synonyms: ADIBO-NHS Ester, DIBAC-NHS Ester, N-Succinimidyl 4-[(5-Aza-3,4:7,8-dibenzocyclooct-1-yne)-5-yl]-4-oxobutyrate

#### Physicochemical Properties:

Property	Value	Citations
Molecular Weight	402.4 g/mol	_
Appearance	White to off-white or slightly grey crystalline solid	
Purity	>95% (typically analyzed by HPLC)	_
Solubility	Soluble in organic solvents such as DMSO, DMF, DCM, THF, Chloroform	<u>-</u>
Storage	-20°C, desiccated, and protected from light	_
Stability	Sensitive to moisture, light, and heat. Stock solutions in anhydrous solvents can be stored for several days at -20°C.	_

## **Mechanism of Action**

The utility of **DBCO-NHS ester** stems from its dual reactivity, allowing for a two-step conjugation strategy.

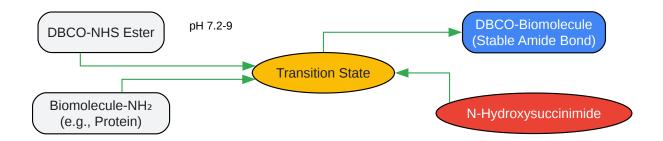
Amine-Reactive NHS Ester: The NHS ester reacts with primary amines (e.g., the side chain
of lysine residues in proteins) under neutral to slightly basic conditions (pH 7.2-9) to form a



stable amide bond. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group.

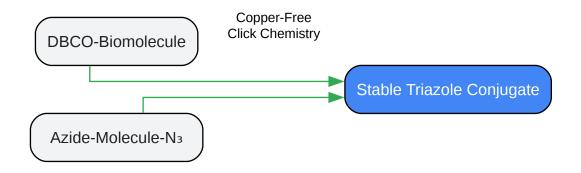
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group is a highly strained
cyclooctyne that reacts rapidly and specifically with azide-functionalized molecules or
biomolecules. This reaction, a cornerstone of copper-free click chemistry, proceeds efficiently
under physiological conditions without the need for a cytotoxic copper catalyst, making it
ideal for applications in living systems. The high reactivity of DBCO is attributed to the ring
strain of the cyclooctyne.

Below are diagrams illustrating these reaction pathways.



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Caption: Reaction of **DBCO-NHS** ester with a primary amine.



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Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

# **Key Applications**



**DBCO-NHS ester** is a versatile tool for a wide range of applications in research and development:

- Antibody-Drug Conjugates (ADCs): It is used as a non-cleavable linker to conjugate cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
- Bioconjugation: This reagent is fundamental for attaching biomolecules like proteins or antibodies to other molecules or surfaces, which is crucial for developing targeted drug delivery systems.
- Fluorescent Labeling: **DBCO-NHS ester** serves as a linker for attaching fluorescent dyes to biomolecules, allowing for the visualization of cellular processes in live cells.
- Surface Modification: It is used to functionalize surfaces, such as nanoparticles and liposomes, with DBCO groups for subsequent conjugation with azide-containing molecules.
- Protein-Peptide and Protein-Oligonucleotide Conjugates: The dual reactivity allows for the straightforward synthesis of these complex biomolecular structures.

## **Experimental Protocols**

Here are detailed methodologies for common experiments using **DBCO-NHS ester**.

# **Protocol 1: Labeling of Proteins with DBCO-NHS Ester**

This protocol describes the general procedure for labeling a protein with **DBCO-NHS ester**.

#### Materials:

- Protein solution (in a suitable amine-free buffer like PBS, pH 7.4)
- DBCO-NHS ester
- Anhydrous, amine-free DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification



#### Procedure:

#### Preparation of Reagents:

- Prepare the protein solution in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris) or sodium azide, they must be removed by dialysis or buffer exchange.
- Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

#### · Labeling Reaction:

- Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. For protein concentrations greater than or equal to 5 mg/mL, a 10-fold molar excess is often sufficient. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

#### Quenching the Reaction:

- To stop the labeling reaction, add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.
- Incubate for an additional 15 minutes at room temperature.

#### Purification:

Remove the excess, unreacted **DBCO-NHS ester** and the quenching buffer using a
desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).

The resulting DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

## **Protocol 2: Copper-Free Click Chemistry Conjugation**



This protocol outlines the conjugation of a DBCO-labeled biomolecule with an azide-containing molecule.

#### Materials:

- Purified DBCO-labeled biomolecule
- Azide-containing molecule of interest
- Reaction buffer (e.g., PBS)

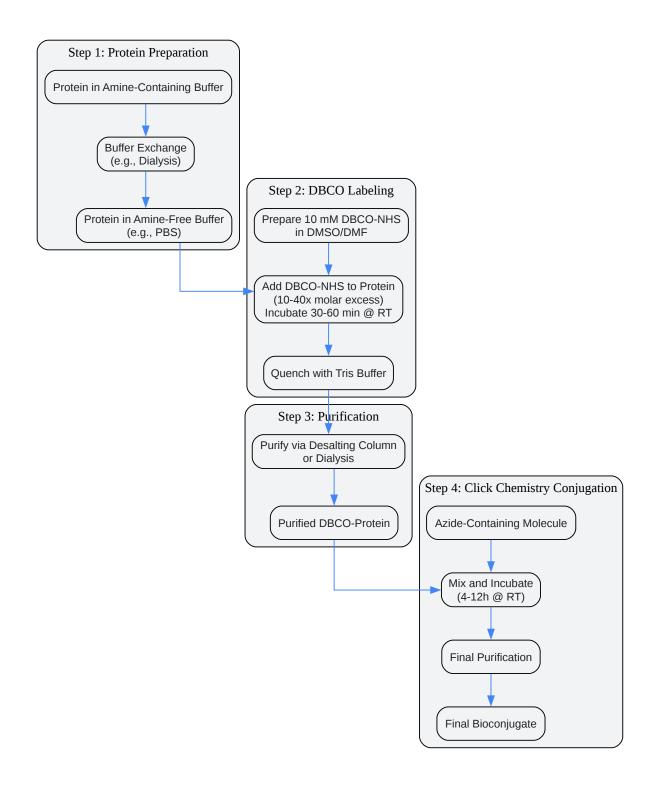
#### Procedure:

- · Reaction Setup:
  - Dissolve the azide-containing molecule in the reaction buffer.
  - Add the DBCO-labeled biomolecule to the azide-containing sample. It is recommended to use a 1.5 to 3-fold molar excess of the more abundant reagent.
- Incubation:
  - Incubate the reaction mixture for 4-12 hours at room temperature or for 2-12 hours at 4°C.
     Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).
- Purification:
  - The final conjugate can be purified from unreacted components using methods appropriate for the specific biomolecules, such as size exclusion chromatography, affinity chromatography, or dialysis.

# **Mandatory Visualizations**

The following diagram illustrates a typical experimental workflow for labeling a protein and subsequent conjugation.





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Caption: Workflow for protein labeling and SPAAC conjugation.



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